4|A-羟基胆固醇

描述

4α-Hydroxy Cholesterol is not explicitly mentioned in the provided papers; however, the papers discuss various hydroxylated forms of cholesterol and their roles in biological systems. Hydroxylation is a common modification of cholesterol that can impact its function and metabolism. For instance, 25-hydroxycholesterol (25-HC) is a potent oxysterol regulator of lipid metabolism and has roles in antivirus processes, inflammatory responses, and cell survival . Similarly, 7α-hydroxy-3-oxo-4-cholestenoic acid is a mitochondrial metabolite of cholesterol and an important precursor of bile acids . These hydroxylated forms of cholesterol are synthesized through enzymatic reactions involving hydroxylases, which are often part of the cytochrome P450 family or related enzyme systems .

Synthesis Analysis

The synthesis of hydroxylated cholesterol derivatives involves various enzymatic steps. For example, the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid in pig liver mitochondria follows a sequence of 26-hydroxylation, 7α-hydroxylation, and further oxidation . The enzyme cholesterol 25-hydroxylase, which synthesizes 25-HC, is a polytopic membrane protein that uses diiron cofactors for the hydroxylation of hydrophobic substrates . The synthesis of other hydroxylated sterols, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, has been achieved through chemical synthesis, demonstrating the potential for laboratory production of these compounds .

Molecular Structure Analysis

The molecular structure of hydroxylated cholesterol derivatives is characterized by the presence of a hydroxyl group at specific positions on the steroid nucleus. The crystal structure of anhydrous cholesterol provides insights into the molecular packing of cholesterol molecules, which is relevant for understanding the structure of its hydroxylated derivatives . The molecular structure of these compounds is crucial for their biological function, as it affects their interaction with enzymes, receptors, and other cellular components.

Chemical Reactions Analysis

Hydroxylated cholesterol derivatives undergo various chemical reactions as part of their metabolic pathways. For instance, 26-hydroxycholesterol is metabolized to bile acids in the liver . The metabolism of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves hydroxylation, oxidation, and isomerization reactions . These reactions are catalyzed by specific enzymes, which can be influenced by factors such as the presence of other sterols or inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylated cholesterol derivatives are influenced by the presence and position of the hydroxyl group. These properties include solubility, reactivity, and the ability to interact with lipid membranes and proteins. For example, 26-hydroxycholesterol can inhibit cholesterol synthesis and LDL receptor activity, indicating its role as a regulatory molecule with specific interactions in the cell . The hydroxyl group also affects the orientation of these molecules within lipoproteins and their transport across cellular membranes .

科学研究应用

生物分析测定开发: 4β-HC 作为胆固醇的 CYP3A 代谢物,对于开发用于测量 CYP3A 活性的测定至关重要。液相色谱和气相色谱方法与质谱检测一起用于测量其血浆浓度,这对于评估临床研究中的 CYP3A4 诱导和潜在抑制至关重要 (Aubry 等,2016)。

胆固醇周转研究: 4β-HC 参与胆固醇周转研究。例如,对胆固醇 24-羟化酶(一种对大脑中胆固醇周转至关重要的酶)的研究提供了胆固醇代谢如何与高级大脑功能联系起来的见解 (Russell 等,2009)。

氧固醇和免疫功能: 胆固醇的羟基化形式,如 25-羟基胆固醇,正在成为免疫功能中的重要调节剂,影响胆固醇生物合成途径、膜特性、抗病毒活性和适应性免疫反应 (Cyster 等,2014)。

CYP3A4 活性的临床评估: 4β-HC 被认为是 CYP3A4 活性的潜在生物标记,这在药物开发中至关重要。4β-HC 的准确测量有助于评估 CYP3A4 诱导,即使在临床试验中对弱诱导剂也是如此 (Taya 等,2023)。

癌症中的致病作用: 25-羟基胆固醇(一种胆固醇衍生物)已被发现对各种癌症的发展和进展起关键作用,突出了其在癌症研究中的重要性 (Ejam 等,2023)。

CYP3A 活性的标记: 4β-OHC 被提议作为 CYP3A 活性的内源性标记,由 CYP3A4/5 形成。其血浆浓度随 CYP3A 诱导剂和抑制剂的使用而变化,使其成为研究长期研究中 CYP3A 活性的敏感标记 (Diczfalusy 等,2011)。

抗癫痫药物升高血浆水平: 已知抗癫痫药物会升高 4β-羟基胆固醇的血浆水平,表明其是由细胞色素 P450 3A4 形成的。这突出了其在药理学研究中的潜在作用 (Bodin 等,2001)。

未来方向

属性

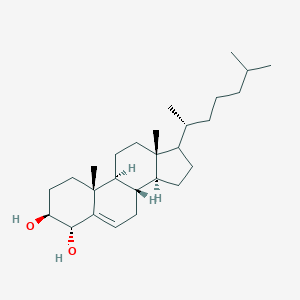

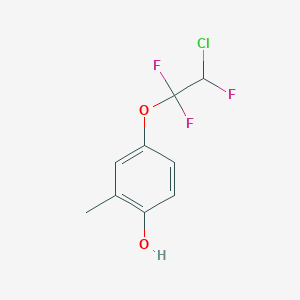

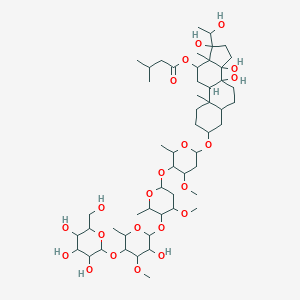

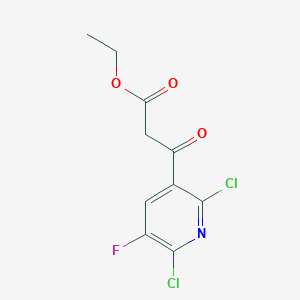

IUPAC Name |

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-GFYXKKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4|A-Hydroxy Cholesterol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

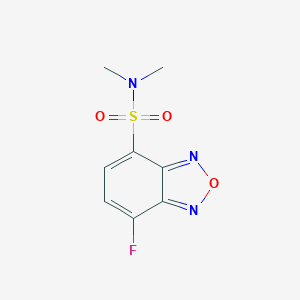

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)